3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core substituted with a carboxamide group, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Core: Starting from a suitable precursor, such as 2-hydroxybenzaldehyde, the benzofuran core can be synthesized through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds through cyclization reactions.
Attachment of the Thiophene Moiety: The thiophene moiety can be introduced via a nucleophilic substitution reaction using thiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzofuran core, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Oxidized derivatives of the thiophene moiety.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its heterocyclic structure.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3,4,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the pyrazole and thiophene moieties.
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide: Lacks the trimethyl substitution on the benzofuran core.
Uniqueness
3,4,6-trimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is unique due to the presence of all three functional groups: the trimethyl-substituted benzofuran core, the pyrazole ring, and the thiophene moiety. This combination imparts distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H19N3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-12-9-13(2)18-14(3)19(25-16(18)10-12)20(24)22-17-6-7-21-23(17)11-15-5-4-8-26-15/h4-10H,11H2,1-3H3,(H,22,24) |
InChI Key |
GEBHDLPDEKEGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC=NN3CC4=CC=CS4)C)C |
Origin of Product |
United States |
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